Boc-His(Bzl)-OH

Description

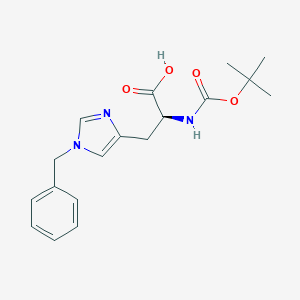

Boc-His(Bzl)-OH is a protected derivative of the amino acid L-histidine, where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the imidazole side chain is protected with a benzyl (Bzl) group. This compound is widely used in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps.

Properties

IUPAC Name |

3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPNBGKEMHUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20898-44-6 | |

| Record name | NSC164043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Direct Boc Protection of N-Benzyl-L-Histidine

Procedure :

-

Starting Material : N-Benzyl-L-histidine (prepared via benzylation of L-histidine using benzyl chloride under basic conditions).

-

Boc Protection : React N-Benzyl-L-histidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium carbonate) in a polar solvent (e.g., DMF or ethanol/water).

-

Isolation : Acidify the reaction mixture, extract with ethyl acetate, and purify via recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–95% | |

| Reaction Temperature | 0–25°C | |

| Solvent System | Ethanol/water (1:5) | |

| Isomer Ratio (τ:π) | 7:3 to 9:1 |

Advantages : High yields and straightforward scalability.

Challenges : Requires pre-synthesis of N-Benzyl-L-histidine, which may involve competing π- and τ-benzylation.

Sequential Protection via Boc/Bzl Strategy

Procedure :

-

Boc Protection of L-Histidine : React L-histidine with Boc₂O in dimethyl sulfoxide (DMSO) using 1,1,3,3-tetramethylguanidine as a base.

-

Benzylation : Treat Boc-L-histidine with benzyl bromide and sodium hydride in DMF at 0–5°C.

-

Purification : Extract with ethyl acetate, wash with brine, and crystallize using petroleum ether.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 70–80% | |

| Reaction Time | 3–6 hours (benzylation step) | |

| Isomer Control | τ-Bzl dominant (≥90%) |

Mechanistic Insight :

Benzylation under anhydrous conditions minimizes hydrolysis of the Boc group. Sodium hydride deprotonates the imidazole nitrogen, facilitating benzyl bromide attack.

Solid-Phase Synthesis Using Boc Chemistry

Procedure :

-

Resin Loading : Attach Boc-L-histidine to Merrifield resin via its C-terminal carboxylate.

-

Benzylation : Treat resin-bound histidine with benzyl bromide and a hindered base (e.g., DIPEA).

-

Cleavage : Use anhydrous hydrogen fluoride (HF) to cleave the peptide-resin bond and remove side-chain protections.

Key Data :

Advantages : Ideal for automated peptide synthesizers.

Challenges : Requires specialized HF-handling equipment.

Isomer Control and Optimization

τ- vs. π-Benzylation

The imidazole ring of histidine permits benzylation at two positions (τ and π). Key factors influencing isomer distribution:

Typical Isomer Ratios :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Isomer Control | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 85–95 | ≥98 | Moderate | High |

| Sequential Protection | 70–80 | ≥95 | High | Moderate |

| Solid-Phase Synthesis | 60–75 | ≥98 | N/A | Low |

Recommendations :

-

Lab-scale synthesis : Sequential protection offers optimal isomer control.

-

Industrial production : Direct Boc protection balances yield and cost.

Chemical Reactions Analysis

Types of Reactions

Boc-His(Bzl)-OH undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The benzyl group can be removed through hydrogenation.

Substitution: The Boc and benzyl protecting groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic conditions to remove the Boc group, and catalytic hydrogenation for the benzyl group.

Major Products Formed

Oxidation: Oxidized histidine derivatives.

Reduction: Deprotected histidine.

Substitution: Histidine with different protecting groups or functional modifications.

Scientific Research Applications

Boc-His(Bzl)-OH has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-His(Bzl)-OH is primarily related to its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. The benzyl group protects the imidazole ring, which can be selectively deprotected under mild conditions. These protecting groups facilitate the synthesis of complex peptides and proteins by preventing side reactions .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

- Melting Point : 181–184°C

- Specific Rotation: +23 ± 1° (c = 1% in methanol)

- Applications : Used in visible-light-mediated decarboxylative reactions and as a building block in peptide-based drug development .

Comparison with Similar Compounds

Boc-His(Tos)-OH

- Protecting Group : Tosyl (Ts) on the imidazole ring.

- Key Properties :

- Molecular Weight : 409.46 g/mol

- Stability : Tosyl is electron-withdrawing, reducing nucleophilicity of the imidazole nitrogen, making it suitable for reactions requiring inert side chains (e.g., Arndt-Eistert homologation) .

- Applications : Critical in synthesizing β³-homo-histidine derivatives via Wolff rearrangement .

- Advantages : High stability under basic conditions.

- Limitations : Requires harsh deprotection (e.g., HBr/HOAc) .

Boc-His(Trt)-OH

- Protecting Group : Trityl (Trt) on the imidazole ring.

- Key Properties :

- Advantages : Bulkier group prevents steric hindrance in peptide chain assembly.

- Limitations : Lower solubility in polar solvents compared to Bzl derivatives.

Boc-His(DNP)-OH

- Protecting Group : Dinitrophenyl (DNP) on the imidazole ring.

- Applications : Employed in synthesizing oseltamivir conjugates .

- Advantages : Stable under acidic and basic conditions.

- Limitations: Requires thiolysis (e.g., β-mercaptoethanol) for deprotection, limiting compatibility with cysteine-containing peptides.

Boc-His(Bom)-OH

Comparative Analysis Table

Key Research Findings

- This compound vs. Tosyl Derivatives : Tosyl protection is essential for Arndt-Eistert reactions due to its electron-withdrawing nature, while Bzl derivatives are incompatible in such conditions .

- Solubility : this compound exhibits moderate solubility in DMA and CH₂Cl₂/MeOH mixtures , whereas Trt-protected derivatives show reduced polarity .

- Synthetic Yields : this compound is commercially accessible with ≥98% purity , whereas Boc-His(Tos)-OH requires multi-step synthesis (56–86% yields) .

Biological Activity

Boc-His(Bzl)-OH, a derivative of histidine, is a compound of significant interest in medicinal chemistry and peptide synthesis. The protective Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the histidine residue, while the benzyl (Bzl) group contributes to the hydrophobic character of the peptide. This combination allows for diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

Synthesis

The synthesis involves several key steps:

- Protection of Histidine : The amino group of histidine is protected using di-tert-butyl dicarbonate (Boc2O).

- Benzylation : The N-1 position of the histidine is then benzylated using benzyl bromide.

- Purification : The final product is purified using chromatography techniques.

Table 1: Summary of Synthesis Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate | Protects amino group |

| Benzylation | Benzyl bromide | Introduces hydrophobic character |

| Purification | Silica gel chromatography | Isolates pure compound |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In particular, its derivatives have been tested against various strains of bacteria and fungi.

Case Study: Antimicrobial Testing

In a study published in PMC9821961, this compound derivatives were evaluated for their effectiveness against Candida neoformans and other pathogens. The results indicated that certain modifications to the benzyl group significantly enhanced antimicrobial activity.

- IC50 Values : The IC50 values for selected peptides ranged from 2.20 μg/mL to 23.58 μg/mL, indicating varying levels of potency.

- Structure-Activity Relationship : Peptides with larger electron-donating groups showed improved activity compared to smaller groups.

Table 2: Antimicrobial Activity Results

| Peptide | Structure Modification | IC50 (μg/mL) | MIC (μg/mL) |

|---|---|---|---|

| 9a | Benzyl | 17.68 | 30.00 |

| 10d | 3,5-di-tert-butylbenzyl | 2.20 | 4.01 |

| 10b | 4-tert-butyl | 5.15 | 9.36 |

| 10c | 4-iso-propyl | 8.81 | 16.02 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. This action is enhanced by the hydrophobic nature imparted by the benzyl group.

Q & A

Q. What are the structural roles of the Boc and Bzl protecting groups in Boc-His(Bzl)-OH, and how do they influence peptide synthesis workflows?

Answer: The tert-butoxycarbonyl (Boc) group protects the α-amino group of histidine, preventing unwanted side reactions during peptide elongation. The benzyl (Bzl) group protects the imidazole side chain of histidine, which is prone to nucleophilic interactions or oxidation. These groups enable sequential deprotection: Boc is removed under acidic conditions (e.g., trifluoroacetic acid), while Bzl requires stronger acids (e.g., HF) or hydrogenolysis . Methodological Consideration:

- Solid-phase synthesis : Use HF or TFMSA to cleave the peptide-resin bond and simultaneously remove Bzl .

- Solution-phase synthesis : Apply hydrogenolysis (H₂/Pd) for Bzl removal after Boc deprotection .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% as per typical COA standards) and detects impurities .

- Nuclear Magnetic Resonance (NMR) : Confirms the presence of Boc (δ 1.4 ppm for tert-butyl) and Bzl (δ 7.3 ppm for aromatic protons) groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 355.4 g/mol for this compound) and fragmentation patterns .

Q. Table 1: Key Analytical Parameters

| Technique | Target Feature | Typical Results |

|---|---|---|

| HPLC | Purity | >98% |

| ¹H NMR | Boc/Bzl groups | δ 1.4 ppm (Boc), δ 7.3 ppm (Bzl) |

| MS | Molecular ion | [M+H]⁺ = 356.4 |

Advanced Research Questions

Q. How can researchers optimize deprotection strategies to minimize side reactions (e.g., racemization or histidine side-chain degradation) during this compound-based synthesis?

Answer:

- Racemization Mitigation : Use low-temperature (0–4°C) coupling steps and avoid prolonged exposure to basic conditions. Boc deprotection with TFA in dichloromethane reduces racemization risk compared to harsher acids .

- Bzl Removal Challenges : Hydrogenolysis (H₂/Pd-C) is preferred for solution-phase synthesis to avoid HF’s toxicity. For solid-phase, TFMSA is less corrosive than HF but requires anhydrous conditions .

Data Contradiction Note:

While classifies this compound as non-hazardous, HF/TFMSA used in deprotection are highly toxic. Researchers must adhere to safety protocols (e.g., P280/P262 in ) despite the compound’s inherent stability .

Q. What environmental factors (pH, temperature, solvent) influence the stability of this compound during long-term storage or iterative synthesis cycles?

Answer:

- Storage Conditions : Store at -20°C in anhydrous DMSO or dichloromethane to prevent hydrolysis. Moisture degrades the Boc group, leading to free amine formation .

- Solvent Compatibility : Avoid polar protic solvents (e.g., water, methanol) during synthesis to preserve Bzl group integrity. Use DMF or DCM for solubility without side reactions .

Q. Table 2: Stability Under Variable Conditions

| Condition | Effect | Recommendation |

|---|---|---|

| pH < 2 | Boc cleavage | Use neutral buffers during handling |

| Temperature >25°C | Accelerated degradation | Store at -20°C |

| Moisture | Hydrolysis of Boc | Use anhydrous solvents |

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., accessible HF facilities), Interesting (e.g., novel peptide-receptor interactions), Novel (e.g., optimizing protection strategies), Ethical (safe handling of toxic reagents), and Relevant (applications in drug discovery) .

- PICO Framework : Define Population (e.g., this compound in peptide chains), Intervention (e.g., deprotection methods), Comparison (e.g., Boc vs. Fmoc strategies), and Outcome (e.g., synthesis yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.